1-(Methoxymethoxy)-2-methylbenzene

Description

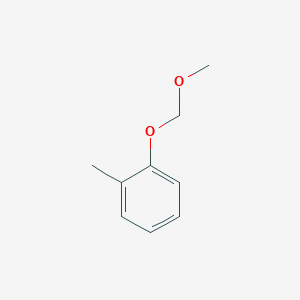

1-(Methoxymethoxy)-2-methylbenzene is an aromatic compound featuring a benzene ring substituted with a methoxymethoxy group (-OCH2OCH3) at position 1 and a methyl group (-CH3) at position 2. Its molecular formula is C9H12O2, with a molecular weight of 152.19 g/mol. The methoxymethoxy group is an ether derivative often employed in organic synthesis as a protecting group for hydroxyl functionalities due to its stability under various reaction conditions . The methyl group introduces steric effects, which may influence reactivity and regioselectivity in synthetic pathways .

Properties

IUPAC Name |

1-(methoxymethoxy)-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-8-5-3-4-6-9(8)11-7-10-2/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQIXDYXOUMABJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80397147 | |

| Record name | 1-(methoxymethoxy)-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55359-65-4 | |

| Record name | 1-(methoxymethoxy)-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Methoxymethoxy)-2-methylbenzene can be synthesized through the methoxymethylation of 2-methylphenol (o-cresol). The reaction typically involves the use of formaldehyde dimethyl acetal (FDMA) in the presence of a catalyst such as ZrO(OTf)2. The reaction is carried out under solvent-free conditions at room temperature, resulting in high yields and short reaction times .

Industrial Production Methods: Industrial production of this compound may involve similar methoxymethylation processes, scaled up to accommodate larger quantities. The use of efficient catalysts and optimized reaction conditions ensures high productivity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1-(Methoxymethoxy)-2-methylbenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the methoxymethoxy group to a hydroxyl group.

Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxymethoxy group can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.

Major Products Formed:

Oxidation: Quinones or carboxylic acids.

Reduction: Hydroxyl derivatives.

Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

1-(Methoxymethoxy)-2-methylbenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in studying enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Methoxymethoxy)-2-methylbenzene involves its interaction with various molecular targets. The methoxymethoxy group can undergo hydrolysis to form reactive intermediates, which can then interact with enzymes or other biomolecules. These interactions can modulate biological pathways and exert specific effects depending on the context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(Methoxymethoxy)-2-methylbenzene can be contextualized by comparing it to analogs with varying substituents. Below is a detailed analysis:

Structural and Functional Insights

- Electron-Donating vs. Electron-Withdrawing Groups: The methoxymethoxy group (-OCH2OCH3) is electron-donating, activating the benzene ring toward electrophilic substitution at the para and ortho positions. In contrast, electron-withdrawing groups (e.g., -I, -NO2) deactivate the ring . Steric Effects: The methyl group at position 2 introduces steric hindrance, as seen in reduced yields during reductive N-heterocyclization (e.g., 1-(2-nitrostyryl)-2-methylbenzene, 71% yield vs. 84% for unhindered analogs) .

- Reactivity in Synthesis: Methoxymethoxy-protected intermediates are stable under Grubbs catalyst conditions, enabling efficient olefin metathesis (e.g., 74% yield for 4-(1-(4-methoxy-3-(methoxymethoxy)phenyl)vinyl)-2-methylquinoline) . Iodo-substituted analogs (e.g., 1-Iodo-4-(methoxymethoxy)-2-methylbenzene) are precursors for cross-coupling reactions, leveraging iodine’s leaving-group capability .

Physical Properties :

- Crystallographic data for methoxymethoxy-containing compounds (e.g., (E)-1-[2-Hydroxy-4,6-bis(methoxymethoxy)phenyl]-3-[3-methoxy-4-(methoxymethoxy)phenyl]prop-2-en-1-one) reveal intramolecular hydrogen bonding (O-H···O) and dihedral angles (5.1–21.4°) between aromatic rings, influencing conjugation and stability .

Biological Activity

1-(Methoxymethoxy)-2-methylbenzene, also known as 1-(methoxymethyl)-2-methylbenzene, is an organic compound with the molecular formula CHO and a molecular weight of approximately 166.22 g/mol. This compound features a methoxymethoxy group attached to a methyl-substituted benzene ring, which influences its chemical reactivity and potential biological applications.

Biological Activity Overview

Research on the biological activity of this compound is still emerging, but preliminary findings suggest potential applications in various biomedical fields. The presence of the methoxy group enhances its lipophilicity, which may improve bioavailability and efficacy in biological systems.

Potential Applications

- Pharmacology : Compounds similar to this compound have been evaluated for anti-inflammatory, antimicrobial, and anticancer properties. The methoxy group is known to enhance interaction with biological targets, potentially modulating metabolic pathways.

- Biomedical Engineering : The compound is being explored for use in drug delivery systems and tissue engineering due to its multifunctional properties. Chemical modifications can enhance its biocompatibility and functionality for these applications.

Interaction Studies

Interaction studies indicate that the methoxy group may influence the compound's reactivity with enzymes or receptors. This could lead to alterations in metabolic pathways, although specific interactions involving this compound have yet to be fully elucidated.

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics of this compound compared to related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | CHO | Contains methoxymethoxy group |

| 1-Methoxy-2-methylbenzene (Anisole) | CHO | Simpler structure without additional group |

| 4-Methoxy-2-methylbenzene | CHO | Different substitution position |

| 1-(Methoxymethyl)-4-methylbenzene | CHO | Different position of methoxymethyl group |

Case Studies and Experimental Evidence

Although detailed case studies specifically targeting this compound are sparse, the compound's structural analogs have been investigated in various contexts:

- Antioxidant Activity : Compounds with similar structures often exhibit antioxidant properties, which are crucial for mitigating oxidative stress in biological systems.

- Enzyme Inhibition : Some derivatives have been studied as potential enzyme inhibitors, indicating that further exploration of this compound could yield significant findings in enzyme-related pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.